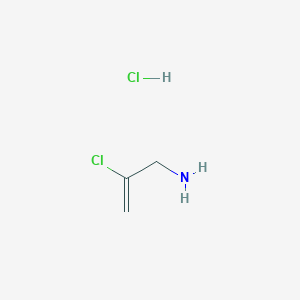
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is a liquid-oil compound with the CAS Number: 892845-59-9 . It has a molecular weight of 275.45 .
Synthesis Analysis
1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is C7H3BrClF3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound undergoes a reaction with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Physical And Chemical Properties Analysis
The compound is a liquid at 20°C . It has a boiling point of 160°C and a flash point of 60°C . The compound has a refractive index of 1.46 and a density of 1.64 .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “1-Bromo-2-chloro-4-(trifluoromethoxy)benzene,” but unfortunately, the specific details on unique applications are not readily available in the search results. The compound is mentioned in relation to its use in R&D and for research-grade purposes , but detailed applications in various fields are not specified.
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo reactions with lithium diisopropylamide (lida) at low temperatures, leading to the generation of new compounds . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , suggesting that it may be absorbed through the skin or respiratory tract. The presence of halogens and the trifluoromethoxy group may also influence its distribution and metabolism.
Action Environment
The action, efficacy, and stability of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene can be influenced by various environmental factors . For instance, its reactivity and stability can be affected by temperature, as evidenced by its reactions with LIDA at low temperatures . Its absorption and distribution can also be influenced by the properties of the biological medium, such as pH and the presence of other compounds.
Propriétés
IUPAC Name |
1-bromo-2-chloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFVMOJVRRZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696761 | |
| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892845-59-9 | |
| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



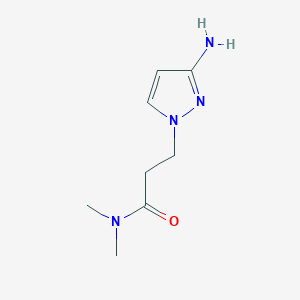

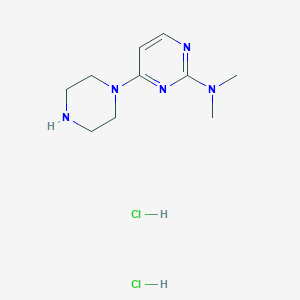
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

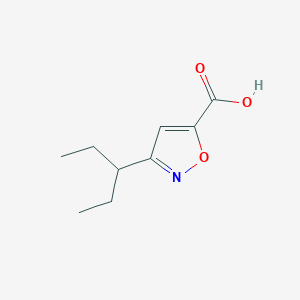
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
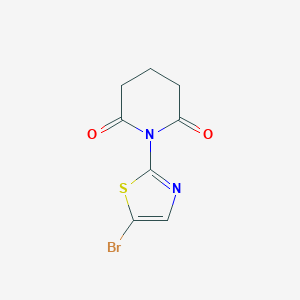
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)


